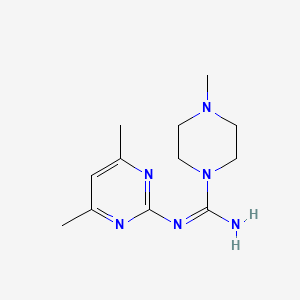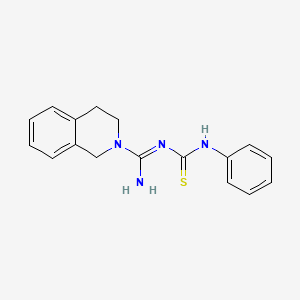![molecular formula C32H36N2O2 B11028819 Benzene-1,3-diylbis[(4-benzylpiperidin-1-yl)methanone]](/img/structure/B11028819.png)
Benzene-1,3-diylbis[(4-benzylpiperidin-1-yl)methanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-BENZYL-1-[3-(4-BENZYLPIPERIDINE-1-CARBONYL)BENZOYL]PIPERIDINE is a complex organic compound that belongs to the class of piperidine derivatives. It is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two benzyl groups attached to a piperidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZYL-1-[3-(4-BENZYLPIPERIDINE-1-CARBONYL)BENZOYL]PIPERIDINE typically involves multiple steps. One common method starts with the reaction of 4-cyanopyridine with toluene to produce 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to form 4-benzylpiperidine . The final step involves the acylation of 4-benzylpiperidine with 3-(4-benzylpiperidine-1-carbonyl)benzoyl chloride under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors for catalytic hydrogenation and specialized equipment for handling and purifying the final product. The reaction conditions are optimized to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-BENZYL-1-[3-(4-BENZYLPIPERIDINE-1-CARBONYL)BENZOYL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, particularly at the benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium hydride or lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of benzyl alcohols or carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
4-BENZYL-1-[3-(4-BENZYLPIPERIDINE-1-CARBONYL)BENZOYL]PIPERIDINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological receptors and enzymes.
Medicine: Investigated for potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-BENZYL-1-[3-(4-BENZYLPIPERIDINE-1-CARBONYL)BENZOYL]PIPERIDINE involves its interaction with monoamine oxidase enzymes. It acts as a monoamine releasing agent with a high selectivity for dopamine and norepinephrine over serotonin . This selectivity is crucial for its potential therapeutic effects in neurological conditions. The compound binds to the active sites of these enzymes, inhibiting their activity and leading to increased levels of monoamines in the synaptic cleft.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzylpiperidine: Shares a similar piperidine core but lacks the additional benzoyl groups.
Benzylpiperazine: Another piperidine derivative with different pharmacological properties.
Tetrahydroisoquinoline: Structurally related but with distinct biological activities.
Uniqueness
4-BENZYL-1-[3-(4-BENZYLPIPERIDINE-1-CARBONYL)BENZOYL]PIPERIDINE is unique due to its dual benzyl groups and its specific interaction with monoamine oxidase enzymes. This structural uniqueness contributes to its high selectivity and efficacy in releasing dopamine and norepinephrine, making it a valuable compound in both research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C32H36N2O2 |
|---|---|
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
[3-(4-benzylpiperidine-1-carbonyl)phenyl]-(4-benzylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C32H36N2O2/c35-31(33-18-14-27(15-19-33)22-25-8-3-1-4-9-25)29-12-7-13-30(24-29)32(36)34-20-16-28(17-21-34)23-26-10-5-2-6-11-26/h1-13,24,27-28H,14-23H2 |
Clé InChI |
DZWDSKKDYOZQRR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B11028744.png)
![7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B11028751.png)

![(1E)-8-methoxy-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11028759.png)
![8-methyl-2-[(3-methylphenyl)amino]-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11028765.png)
![N'-[(3E)-1-(2-methoxyethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carbohydrazide](/img/structure/B11028771.png)
![(1Z)-4,4,6,8-tetramethyl-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11028784.png)
![(1'Z)-8'-fluoro-6'-methyl-1'-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5',6'-dihydrospiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinolin]-2'(1'H)-one](/img/structure/B11028787.png)

![9-methoxy-5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B11028791.png)
![2-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenyloctahydroquinoxaline-1(2H)-carboxamide](/img/structure/B11028801.png)
![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide](/img/structure/B11028806.png)
![Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B11028814.png)
![3-[5,11-Dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]-N-(4-hydroxyphenethyl)propanamide](/img/structure/B11028818.png)
